Ethyl 3-methylbutyrate - d2
CAS No.: 1082581-98-3
Cat. No.: VC0148263
Molecular Formula: C7H12D2O2
Molecular Weight: 132.2
Purity: 90% min.
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1082581-98-3 |
---|---|
Molecular Formula | C7H12D2O2 |
Molecular Weight | 132.2 |
Introduction
Chemical Identity and Structure
Ethyl 3-methylbutyrate-d2 is a deuterated ester of 3-methylbutanoic acid (also known as isovaleric acid), characterized by its molecular formula C7H14O2 and a molecular weight of approximately 130.18 g/mol. The compound features two deuterium atoms (heavy hydrogen isotopes) strategically incorporated into its structure, which distinguishes it from its non-deuterated counterpart. This deuteration creates specific mass spectral properties that make it valuable as an internal standard in analytical chemistry.
The compound belongs to the ester family, formed through the condensation reaction between isovaleric acid and ethanol, with specific deuteration at selected positions. Its structure maintains the characteristic ester functional group (-COO-) that contributes to its chemical behavior and physical properties.
Physical Properties
As a refined chemical compound, ethyl 3-methylbutyrate-d2 exhibits several notable physical characteristics:
Property | Value |
---|---|
Physical State | Clear, colorless to pale yellow liquid |
Molecular Weight | 130.18 g/mol |
Boiling Point | 131-133°C |
Density | 0.864 g/mL at 25°C |
Aroma Profile | Fruity (apple/banana notes) |
The compound's physical properties closely resemble those of its non-deuterated analog, with slight variations due to the isotope effect. The deuteration minimally affects its organoleptic properties while providing distinctive analytical characteristics.
Synthesis and Preparation
The synthesis of ethyl 3-methylbutyrate-d2 typically follows established esterification protocols with modifications to incorporate deuterium atoms at specific positions. The primary synthesis route involves the esterification of isovaleric acid with ethanol in the presence of an acid catalyst.
Esterification Reaction
The standard Fischer esterification reaction serves as the foundation for synthesizing this compound. The reaction typically requires:
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Isovaleric acid (3-methylbutanoic acid) with deuterium incorporation
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Ethanol as the alcohol component
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Strong acid catalyst (commonly sulfuric acid or hydrochloric acid)
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Reflux conditions to drive the reaction to completion
The reaction proceeds with the elimination of water, forming the deuterated ester product. Purification commonly involves distillation, given the compound's specific boiling point range.
Deuteration Strategies
Several approaches exist for incorporating deuterium atoms into the molecular structure:
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Starting with pre-deuterated isovaleric acid
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Exchange reactions using deuterated solvents
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Catalytic deuteration under controlled conditions
The specific deuteration pattern affects the compound's utility as an analytical standard, with positions adjacent to functional groups often preferred for maximum mass spectral differentiation.
Analytical Applications
Ethyl 3-methylbutyrate-d2 serves crucial functions in analytical chemistry, particularly as an internal standard for quantitative analysis methods.
Role as Internal Standard
The compound's primary analytical value lies in its application as an internal standard for gas chromatography-mass spectrometry (GC-MS) analyses. When deuterated compounds are used as internal standards, they co-elute with their non-deuterated analogs but are distinguishable by their different mass spectral patterns . This property makes them ideal for quantitative analysis, as demonstrated in studies involving flavor compounds in complex matrices.
A stock solution containing deuterated internal standards at specific concentrations (typically 300 ppm) allows for precise quantitation of target analytes . The deuterium labeling creates a mass shift that enables clear differentiation between the analyte and standard, even in complex matrices.
Advantages in Quantitative Analysis
The compound offers several analytical advantages:
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Similar chromatographic behavior to the non-deuterated analog
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Distinctive mass spectral fragmentation pattern
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Minimal isotope effects on retention time
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Reliable quantitation in complex matrices
Research has shown excellent sensitivity and reproducibility for flavor compounds using deuterated internal standards, with recoveries typically above 90% in various matrices .
Applications in Flavor and Fragrance Research
Ethyl 3-methylbutyrate-d2 has found particular utility in flavor and fragrance research due to its structural similarity to compounds commonly found in natural products.
Flavor Profile Analysis
The compound serves as a reference standard for analyzing fruity flavor profiles in various foods and beverages. Its deuterated nature permits accurate quantification of the non-deuterated analog, which contributes apple and banana-like notes to many flavor compositions.
In flavor research, volatile compounds like esters significantly impact sensory perception. Studies on dynamic changes and regularity of volatile flavor compounds have highlighted the importance of esters, including ethyl acetate, isoamyl acetate, and related compounds .
Comparison with Related Flavor Compounds
Ethyl 3-methylbutyrate-d2 belongs to a family of flavor-active esters with varying sensory attributes:
Compound | Aroma Characteristic | Common Applications |
---|---|---|
Ethyl 3-methylbutyrate-d2 | Fruity (apple/banana) | Analytical standard, Flavor research |
Ethyl 3-methylbutyrate | Fruity (apple/banana) | Flavoring, Fragrance |
Ethyl acetate | Sweet, ethereal | Solvent, Flavoring |
Methyl butanoate | Fruity (apple) | Flavorings, Fragrances |
Ethyl 2-ethyl-3-methylbutanoate | Fruity, green | Flavor enhancer |
This comparative analysis demonstrates the structural relationships between these compounds and their corresponding sensory attributes, highlighting the importance of molecular structure in determining aroma properties .
Industrial Relevance
Application in Quality Control
In industrial settings, ethyl 3-methylbutyrate-d2 serves as a valuable tool for quality control processes, particularly in:
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Flavor formulation consistency verification
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Raw material authentication
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Finished product quality assessment
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Shelf-life studies of flavored products
The compound's stability and well-defined analytical properties make it an ideal reference material for these applications.
Manufacturing Considerations
The production of high-purity ethyl 3-methylbutyrate-d2 for analytical purposes requires specialized manufacturing processes:
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High-purity starting materials
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Controlled reaction conditions
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Sophisticated purification techniques
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Stringent quality verification
These requirements contribute to the compound's value as a specialized analytical reagent in industrial and research settings.
Current Research Trends
Advanced Analytical Methods
Recent research has explored the use of deuterated standards like ethyl 3-methylbutyrate-d2 in sophisticated analytical techniques. In particular, the compound's utility in methods utilizing dual detection systems has been demonstrated. For example, studies have implemented systems that divide chromatographic column effluent between mass selective detectors (MSD) and flame ionization detectors (FID), allowing comprehensive analysis of complex samples .
These advanced methods provide several advantages:
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Detection of compounds eluting before or close to the MSD solvent delay using FID
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Prevention of high-boiling contaminants from entering detectors through backflushing
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Improved sensitivity and reproducibility for flavor compounds
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Enhanced quantitation capabilities in complex matrices
Application in Metabolomic Studies
The compound has found application in metabolomic investigations, where deuterated standards provide reliable quantitation of metabolites in biological systems. This approach has proven valuable in:
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Food authentication studies
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Metabolic pathway investigations
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Flavor biogenesis research
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Nutritional analysis
Comparative Analysis with Structurally Related Compounds
Structural Analogs
Several compounds share structural similarities with ethyl 3-methylbutyrate-d2, including:
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Ethyl 3-methyl-2-oxobutyrate (CAS: 20201-24-5), which features an additional carbonyl group
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Ethyl 2-ethyl-3-methylbutanoate (CAS: 63791-85-5), which includes an additional ethyl substituent
These structural relationships provide insight into the effects of specific molecular features on physical properties and applications.
Property Comparisons
Compound | Molecular Formula | Molecular Weight | Boiling Point | Key Applications |
---|---|---|---|---|
Ethyl 3-methylbutyrate-d2 | C7H14O2 | 130.18 g/mol | 131-133°C | Analytical standard |
Ethyl 3-methyl-2-oxobutyrate | C7H12O3 | 144.17 g/mol | 62°C (11 mmHg) | Synthetic intermediate |
Ethyl 2-ethyl-3-methylbutanoate | C9H18O2 | 158.24 g/mol | Not specified | Flavoring agent |
This comparison demonstrates how subtle structural differences influence physical properties and applications of these related compounds .
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